molecular formula C20H34O B12655659 16betaH-Kauran-16-ol CAS No. 5354-44-9

16betaH-Kauran-16-ol

Cat. No.: B12655659
CAS No.: 5354-44-9
M. Wt: 290.5 g/mol
InChI Key: FZSRMADKTOBCNT-URTLRTLISA-N
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Description

16betaH-Kauran-16-ol is a diterpenoid compound with the molecular formula C20H34O. It is a member of the kaurane family of diterpenes, which are known for their diverse biological activities and structural complexity. This compound is characterized by a bicyclic ring system with a hydroxyl group at the 16th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16betaH-Kauran-16-ol typically involves the biotransformation of related kaurane diterpenes. For instance, the biotransformation of ent-kaur-16-en-19-ol using the fungus Cunninghamella echinulata can yield this compound . The reaction conditions often include maintaining the fungal culture at optimal growth conditions, such as a temperature of 28°C and a pH of 7.0, for a period of 7-10 days.

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of its synthesis. it can be isolated from natural sources, such as certain plant species, through extraction and purification processes. These methods typically involve solvent extraction followed by chromatographic techniques to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

16betaH-Kauran-16-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 16th position can be oxidized to form ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the hydroxyl group to a methylene group.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 16-keto-kaurane and 16-carboxy-kaurane.

    Reduction: Formation of 16-methylene-kaurane.

    Substitution: Formation of 16-chloro-kaurane and 16-bromo-kaurane.

Scientific Research Applications

16betaH-Kauran-16-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 16betaH-Kauran-16-ol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and signaling pathways, leading to its biological effects. For example, it can inhibit the activity of cyclooxygenase enzymes, thereby exerting anti-inflammatory effects. Additionally, it can induce apoptosis in cancer cells by activating caspase pathways .

Comparison with Similar Compounds

16betaH-Kauran-16-ol can be compared with other similar compounds in the kaurane family, such as:

    Kauran-16α-ol: Similar structure but with an alpha configuration at the 16th position.

    Kaur-16-en-19-ol: Contains a double bond at the 16th position and a hydroxyl group at the 19th position.

    Atisan-16α-ol: Another diterpenoid with a different ring structure and hydroxyl group configuration.

The uniqueness of this compound lies in its specific stereochemistry and the position of the hydroxyl group, which contribute to its distinct biological activities and chemical reactivity .

Properties

CAS No.

5354-44-9

Molecular Formula

C20H34O

Molecular Weight

290.5 g/mol

IUPAC Name

(1S,4R,9R,10R,13R,14S)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecan-14-ol

InChI

InChI=1S/C20H34O/c1-17(2)9-5-10-18(3)15(17)8-11-20-12-14(6-7-16(18)20)19(4,21)13-20/h14-16,21H,5-13H2,1-4H3/t14-,15-,16+,18-,19+,20+/m1/s1

InChI Key

FZSRMADKTOBCNT-URTLRTLISA-N

Isomeric SMILES

C[C@@]12CCCC([C@H]1CC[C@]34[C@H]2CC[C@H](C3)[C@@](C4)(C)O)(C)C

Canonical SMILES

CC1(CCCC2(C1CCC34C2CCC(C3)C(C4)(C)O)C)C

Origin of Product

United States

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